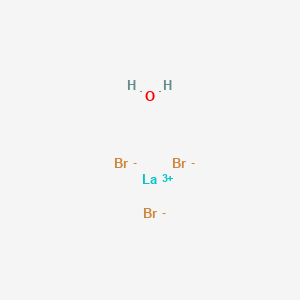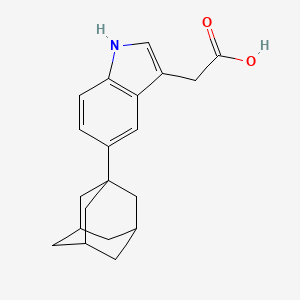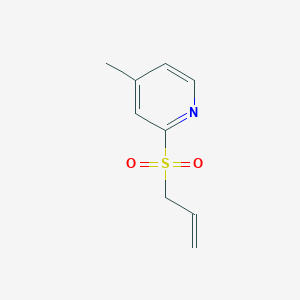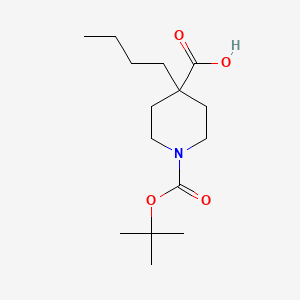
(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
Overview
Description
(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide, commonly known as HETEs, is an important compound that has gained significant attention in the scientific community. HETEs are a group of eicosanoids that are synthesized from arachidonic acid and play a crucial role in various physiological processes, including inflammation, cell proliferation, and angiogenesis. The aim of
Scientific Research Applications
Cytotoxic Properties in Cancer Research
(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide, identified in the roots of Asarum sieboldii, has demonstrated significant cytotoxic effects against human breast cancer cells, specifically the MCF-7 and MDA-MB-231 cell lines. This finding is crucial as it suggests potential applications in cancer therapy and research (Kim et al., 2019).
Anti-Inflammatory and Immunomodulatory Effects
Another study highlighted the compound's inhibitory activity on lipopolysaccharide (LPS)-induced nitric oxide production in microglial cells. This indicates that it could have significant anti-inflammatory or immunomodulatory effects, which are valuable in various medical and scientific contexts (Han et al., 2008).
Pharmacokinetics and Bioavailability
Research on Echinacea, which contains similar alkylamides, provides insights into the pharmacokinetics and bioavailability of such compounds. This information is crucial for understanding how these compounds behave in biological systems, influencing their potential therapeutic applications (Wölkart et al., 2009).
Synthesis and Natural Occurrence
A study on Echinacea sp. and Spilanthes mauritiana noted the synthesis and natural occurrence of similar alkylamides. Understanding the natural sources and synthesis of these compounds aids in their application and potential production for research and therapeutic use (Matovic et al., 2007).
Role in Traditional Medicine
Research has also delved into the traditional medicinal uses of plants containing similar compounds. This area of study provides a historical and cultural context to the scientific research, offering insights into potential applications based on traditional knowledge (Futamura-Masuda et al., 2016).
Mechanism of Action
Target of Action
Hydroxy-epsilon-sanshool, also known as Hydroxy-a-sanshool or (2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide, is an alkylamide isolated from Zanthoxylum bungeanum . It primarily targets a subset of somatosensory neurons . These neurons include small-diameter unmyelinated cells that respond to capsaicin, as well as large-diameter myelinated neurons that express the neurotrophin receptor TrkC .
Mode of Action
Hydroxy-epsilon-sanshool excites neurons through a unique mechanism involving the inhibition of pH- and anesthetic-sensitive two-pore potassium channels (KCNK3, KCNK9, and KCNK18) . This compound induces robust tingling paresthesia by activating its target neurons . It has been found to excite virtually all D-hair afferents, a distinct subset of ultrasensitive light-touch receptors in the skin, and targets novel populations of Aβ and C fiber nerve afferents .
Biochemical Pathways
Hydroxy-epsilon-sanshool has been shown to affect the PI3K/Akt signaling pathway . It possesses protective potentials on H2O2-stimulated PC12 cells through suppression of oxidative stress-induced apoptosis via regulation of this pathway . Furthermore, it has been found to have strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes .
Pharmacokinetics
It has been found to stably metabolize in human and rat liver microsomes and human hepatocytes .
Result of Action
The activation of the target neurons by Hydroxy-epsilon-sanshool results in a unique tingling and buzzing sensation . This compound has also been found to have protective effects against oxidative stress-induced apoptosis in H2O2-stimulated PC12 cells .
Action Environment
The action, efficacy, and stability of Hydroxy-epsilon-sanshool can be influenced by various environmental factors. For instance, the compound’s tingling sensation on the lips was found to be modulated by sustained mechanical pressure . Additionally, it has been suggested that Hydroxy-epsilon-sanshool could ameliorate colitis by resisting colon injury and regulating intestinal barrier dysfunction and gut microbiota dysbiosis .
properties
IUPAC Name |
(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4-,7-6+,9-8-,13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKHAVGGJJQFF-JRNWQWJGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C=C\C=C/CC/C=C/C(=O)NCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83883-10-7 | |
| Record name | Hydroxy-alpha-sanshool | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of HAS?
A1: Research suggests that HAS primarily targets a family of ion channels called two-pore potassium channels (K2P). Specifically, it inhibits KCNK3, KCNK9, and KCNK18 subtypes. [, ]
Q2: How does HAS's interaction with K2P channels lead to its sensory effects?
A2: By inhibiting K2P channels, HAS prevents the outward flow of potassium ions, leading to neuronal depolarization. This depolarization triggers the activation of sensory neurons, resulting in the characteristic tingling, numbing sensation associated with Sichuan pepper. []
Q3: Are there other potential targets of HAS besides K2P channels?
A3: While K2P channels are considered the primary target, studies show HAS might interact with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, albeit with lower potency compared to its K2P channel inhibition. [, ]
Q4: What is the molecular formula and weight of HAS?
A4: HAS has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol.
Q5: Is there spectroscopic data available for HAS?
A5: Yes, various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been used to characterize HAS. These techniques provide information about its structure, purity, and potential degradation products. [, , , , ]
Q6: Is HAS stable under various environmental conditions?
A6: HAS is known to be susceptible to degradation under certain conditions, particularly exposure to heat, light, and oxygen. [, ]
Q7: Are there strategies to enhance HAS stability?
A7: Research indicates that encapsulating HAS in delivery systems like nanostructured lipid carriers (NLCs) or emulsions containing antioxidants like α-tocopherol can improve its stability. [, ]
Q8: How do structural modifications of HAS affect its activity?
A8: Studies comparing HAS with its analogs, like hydroxy-β-sanshool, reveal that even subtle structural differences, such as the configuration of double bonds, can significantly alter its sensory effects, shifting from tingling to numbing. []
Q9: What formulation strategies are being explored to improve HAS's bioavailability?
A9: Research focuses on utilizing nanocarriers, such as NLCs, to encapsulate HAS, aiming to protect the compound from degradation, control its release, and potentially enhance its delivery to target tissues. []
Q10: What is known about the absorption and metabolism of HAS?
A10: Studies indicate that HAS is rapidly absorbed after oral administration. It is metabolized primarily in the liver, with glucuronide conjugates identified as major metabolites. [, , ]
Q11: Has HAS demonstrated efficacy in preclinical models of disease?
A11: Research shows promising results in preclinical models. For instance, HAS has been shown to attenuate learning and memory impairments in scopolamine-treated mice, suggesting potential for cognitive enhancement. [] Additionally, it exhibits protective effects in models of ulcerative colitis. []
Q12: What types of in vitro assays are used to study HAS's biological activity?
A12: Researchers utilize various in vitro assays, including cell-based assays to assess HAS's impact on cell viability, oxidative stress, and signaling pathways. Additionally, studies utilize electrophysiological techniques to investigate its effects on ion channels in isolated cells. [, , ]
Q13: What is known about the safety profile of HAS?
A13: While generally considered safe as a food additive, detailed toxicological studies on purified HAS are limited. Acute toxicity tests have been conducted to determine the median lethal dose (LD50), and further research is needed to fully evaluate potential long-term effects. []
Q14: How is HAS typically quantified in biological samples?
A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for quantifying HAS and its metabolites in biological matrices such as plasma and urine. [, , ]
Q15: What other analytical methods are used to characterize HAS?
A15: Besides LC-MS/MS, techniques like High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or NMR, are used to separate, identify, and quantify HAS in plant extracts or formulations. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



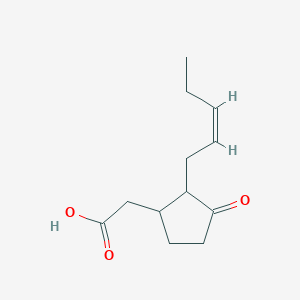
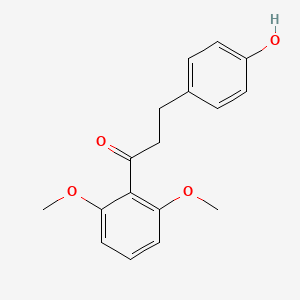
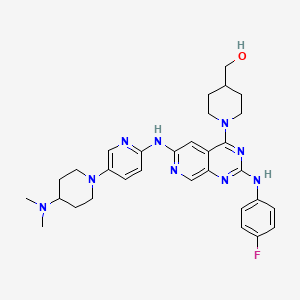

![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)

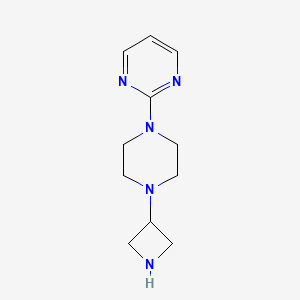
![(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[6'-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3028564.png)

